Mono-fmoc ethylene diamine hydrochloride

Overview

Description

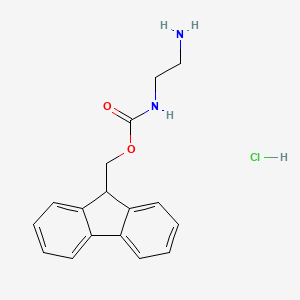

Mono-fmoc ethylene diamine hydrochloride is a chemical compound with the molecular formula C₁₇H₁₉ClN₂O₂. It is commonly used in organic synthesis and peptide chemistry due to its ability to protect amine groups during chemical reactions. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group, which is a base-labile protecting group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Mono-fmoc ethylene diamine hydrochloride is synthesized by reacting ethylene diamine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane. The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity of the final product. The compound is then packaged and stored under controlled conditions to maintain its stability.

Chemical Reactions Analysis

Types of Reactions

Mono-fmoc ethylene diamine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The Fmoc group can be removed under basic conditions, allowing the free amine groups to participate in further reactions.

Coupling Reactions: The compound can be used in peptide synthesis, where it reacts with carboxylic acids to form amide bonds.

Protection and Deprotection: The Fmoc group serves as a protecting group for amines, which can be selectively removed using bases like piperidine.

Common Reagents and Conditions

Bases: Triethylamine, piperidine

Solvents: Dichloromethane, dimethylformamide

Acids: Hydrochloric acid for conversion to hydrochloride salt

Major Products Formed

Fmoc-protected amines: Used in peptide synthesis

Free amines: Obtained after deprotection of the Fmoc group

Scientific Research Applications

Mono-fmoc ethylene diamine hydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

Drug Development: Employed in the development of peptide-based drugs and therapeutic agents.

Bioconjugation: Utilized in the conjugation of biomolecules for various biological studies.

Material Science: Applied in the synthesis of functional materials and polymers.

Mechanism of Action

The primary mechanism of action of mono-fmoc ethylene diamine hydrochloride involves the protection of amine groups during chemical reactions. The Fmoc group is stable under acidic conditions but can be selectively removed under basic conditions, allowing for the controlled release of free amines. This property makes it valuable in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.

Comparison with Similar Compounds

Mono-fmoc ethylene diamine hydrochloride can be compared with other similar compounds such as:

- N-Fmoc-ethylenediamine hydrobromide

- N-Boc-ethylenediamine

- Fmoc-1,6-hexanediamine hydrobromide

Uniqueness

The uniqueness of this compound lies in its specific use of the Fmoc group for protecting amines, which is particularly useful in peptide synthesis. Its hydrochloride salt form also provides additional stability and ease of handling compared to other similar compounds.

Biological Activity

Mono-Fmoc ethylene diamine hydrochloride (Fmoc-EDA·HCl) is a significant compound in the field of biochemistry and medicinal chemistry. It serves as a versatile building block for synthesizing peptides and other biomolecules. This article reviews its biological activity, synthesis, applications, and relevant case studies.

- Chemical Formula : C₁₇H₁₈N₂O₂·HCl

- Molecular Weight : 302.80 g/mol

- CAS Number : 391624-46-7

- Structure : The compound features an Fmoc (9-fluorenylmethoxycarbonyl) protecting group attached to an ethylene diamine backbone.

Biological Activity

This compound exhibits several biological activities primarily due to its role as a precursor in peptide synthesis and its ability to form hydrogels. Its biological applications include:

- Peptide Synthesis : Fmoc-EDA·HCl is commonly used in solid-phase peptide synthesis (SPPS). The Fmoc group allows for selective protection of amines, facilitating the stepwise addition of amino acids to form peptides.

- Gel Formation : The compound can self-assemble into hydrogels, which are useful in drug delivery systems and tissue engineering. The hydrophobic interactions facilitated by the Fmoc group enhance the stability of these gels at physiological pH levels .

- Antimicrobial Activity : Some studies indicate that derivatives of Fmoc-EDA may exhibit antimicrobial properties, although specific data on this compound itself is limited .

Case Studies

- Peptide Nucleic Acids (PNA) : A study demonstrated that Fmoc-EDA·HCl can be utilized to synthesize PNA backbones, enhancing their stability and biocompatibility for therapeutic applications .

- Hydrogel Formation : Research indicated that this compound could form stable hydrogels at alkaline pH, making it suitable for applications in drug delivery systems .

- Self-Assembling Properties : In another study, it was shown that Fmoc-based compounds could self-assemble into nanostructures that mimic biological systems, providing insights into biomimetic materials .

Comparative Data Table

| Property | This compound |

|---|---|

| Molecular Weight | 302.80 g/mol |

| Peptide Synthesis Application | Yes |

| Hydrogel Formation | Yes |

| Antimicrobial Activity | Potential (limited data) |

| CAS Number | 391624-46-7 |

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-(2-aminoethyl)carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2.ClH/c18-9-10-19-17(20)21-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16;/h1-8,16H,9-11,18H2,(H,19,20);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UURYASDYOGIDRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10937196 | |

| Record name | (9H-Fluoren-9-yl)methyl hydrogen (2-aminoethyl)carbonimidate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10937196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166410-32-8, 391624-46-7 | |

| Record name | (9H-Fluoren-9-yl)methyl hydrogen (2-aminoethyl)carbonimidate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10937196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (9H-fluoren-9-yl)methyl N-(2-aminoethyl)carbamate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.